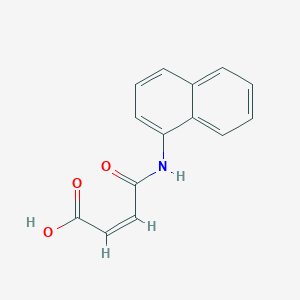![molecular formula C14H9F3N2 B1348221 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-79-2](/img/structure/B1348221.png)
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Overview
Description
“2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to alter the chemical and physical properties of molecules .
Synthesis Analysis
While specific synthesis methods for “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” are not available, benzimidazole derivatives are often synthesized via reactions involving o-phenylenediamine . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylphenylboronic acid in Suzuki-coupling reactions .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For instance, trifluoromethylphenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” would depend on its specific structure. Trifluoromethyl groups are known to influence properties such as lipophilicity, acidity, and metabolic stability .
Scientific Research Applications
Sensor Development
It has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors, which are crucial for detecting specific ions or molecules .
Material Science
The compound is involved in the deposition of thiophene derivatives, which are used for creating molecularly imprinted polymers with potential applications in sensing technologies .
Optoelectronics
It plays a role in synthesizing nonlinear optical crystalline materials used in optoelectronic devices, frequency matching circuits, and other related technologies .
Pesticide Synthesis
The compound is a precursor in the synthesis of fipronil derivatives, which are used as insecticides with high effectiveness and safety profiles .
Biomedical Applications
Trifluoromethyl groups, such as those found in this compound, are part of the structure of drugs like alpelisib that target lipid kinases involved in cell proliferation and metabolism .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLJTCPNDNUPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347447 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
CAS RN |
400073-79-2 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole?
A1: 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole comprises a benzimidazole ring system linked to a phenyl ring substituted with a trifluoromethyl group. The molecule exhibits a non-planar geometry, with the benzimidazole and substituted phenyl rings showing various dihedral angles depending on the specific derivative. For instance, in 1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, these angles are 31.43° and 61.45°, respectively []. In the crystal structure, molecules typically interact through C—H⋯F hydrogen bonds and π–π stacking interactions [, ].
Q2: What are the crystallographic insights into 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole and its derivatives?
A2: Crystallographic studies reveal that 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole derivatives typically form chain-like structures in their crystal lattice. These chains are often stabilized by N—H⋯N hydrogen bonds, as seen in the parent compound []. Derivatives containing ester groups, such as Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate, exhibit C—H⋯O hydrogen bonds in addition to C—H⋯N interactions, forming more complex two-dimensional networks []. The trifluoromethyl group can exhibit rotational disorder in the crystal structure, influencing packing arrangements [].
Q3: Has 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole shown potential in material science applications?
A3: Research suggests that 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole exhibits promising optical and mechanical properties. Studies have explored its potential for applications in electronics and as a filter material [, , ]. Notably, both macro and nano crystals of this compound have been investigated for their fluorescence properties []. Further research on its material compatibility and stability under various conditions is crucial for realizing its full application potential.
Q4: Are there any established Structure-Activity Relationships (SAR) for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole derivatives?
A4: While comprehensive SAR studies are limited, the available research highlights the influence of substituents on the benzimidazole core on crystal packing and intermolecular interactions [, ]. For example, introducing an ethyl carboxylate group and a morpholine moiety leads to the formation of C—H⋯F and C—H⋯O hydrogen bonds, influencing the crystal's two-dimensional network []. Further investigations are needed to establish definitive SAR trends and their impact on potential biological or material properties.
Q5: What analytical techniques are employed to characterize and study 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole?
A5: Characterization of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole and its derivatives relies heavily on techniques like X-ray diffraction (XRD) to elucidate crystal structures and molecular packing [, , , ]. Fluorescence spectroscopy is employed to investigate its optical properties, particularly for potential applications as filters []. Additionally, studies exploring its mechanical properties utilize techniques like stiffness and hardness measurements [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)







